1,6-Dioxaspiro[2.5]octane
Overview
Description
The compound 1,6-Dioxaspiro[2.5]octane and its derivatives are of significant interest in the field of organic chemistry due to their presence in various natural compounds and their potential biological activities. These spirocyclic compounds are characterized by a unique structure that includes a dioxane ring fused to another cyclic structure, creating a spiro configuration. This structure is a key feature in several natural products and synthetic compounds with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 1,6-Dioxaspiro[2.5]octane derivatives has been explored through various methods. For instance, the synthesis of 1,5-dioxaspiro[2.5]octanes has been achieved and tested for antitumor activity, showing moderate activity in certain screens . Another approach involves a one-step synthesis of 1,6-dioxaspiro[4,5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones, demonstrating high stereoselectivity . Additionally, the synthesis of all four stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone produced by bees, has been reported, employing dianion alkylation as a key step . Furthermore, substituted 1,6-dioxaspiro[3.4]octanes have been synthesized from 3-chloro-2-(chloromethyl)prop-1-ene, which are structural units in natural compounds like clementeins and subexpinnatins .
Molecular Structure Analysis
The molecular structure and stereochemistry of 1,6-Dioxaspiro[2.5]octane derivatives have been studied using various analytical techniques. For example, the synthesis and stereochemistry of 1-oxa-6-heteraspiro[2.5]octanes have been reported, with structural analysis performed via NMR and single-crystal X-ray diffraction . The conformation of 6,8,10-trinitro-1,4-dioxaspiro[4.5]decane was established by X-ray diffraction analysis and 1H NMR spectroscopy .
Chemical Reactions Analysis
The reactivity of 1,6-Dioxaspiro[2.5]octane derivatives has been explored in various chemical reactions. For instance, the hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile has been studied, leading to a mixture of products depending on the conditions . Additionally, the synthesis of a mixture of (2S,5R)- and (2S,5S)-2-methyl-1,6-dioxaspiro[4.5]decane, minor components of the odor bouquet of Paravespula vulgaris, has been achieved using Wittig methodology and other synthetic steps10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,6-Dioxaspiro[2.5]octane derivatives are influenced by their unique spirocyclic structure. For example, the lack of skin irritation at certain doses contrasts with the more potent trichothecene analogues, indicating a difference in toxicity and potential for safer applications . The stereoselectivity observed in the synthesis of these compounds also suggests that their physical properties, such as melting points and solubilities, could be significantly affected by their stereochemistry .
Scientific Research Applications
Corrosion Inhibition : Spirocyclopropane derivatives, including 1,6-Dioxaspiro[2.5]octane, have been studied for their effectiveness in protecting mild steel from corrosion in acidic environments. These compounds demonstrate good inhibition properties and have been evaluated using various experimental methods and simulations (Chafiq et al., 2020).
Synthesis and Cycloaddition : The compound has been utilized in the synthesis of various chemical structures, such as the 2,2‐Dialkoxy‐1‐Methylenecyclopropane. These structures are important for their potential applications in medicinal chemistry and materials science (Nakamura et al., 2003).
Cancer Research : Some derivatives of 1,6-Dioxaspiro[2.5]octane have been synthesized and tested for activity in cancer cell lines, like mouse lymphocytic leukemia and Ehrlich ascites screens. These compounds could potentially contribute to cancer treatment research (Fullerton et al., 1976).
Chemical Hydrolysis : Research has also explored the hydrolysis of certain derivatives of 1,6-Dioxaspiro[2.5]octane, leading to the formation of various chemical compounds. This process is significant for understanding chemical reactions and the development of new synthetic methodologies (Kayukova et al., 2007).
Thermal Decomposition Studies : The kinetics of the thermal decomposition of this compound have been studied, providing insights into its stability and reactivity under various conditions. Such studies are crucial for its application in thermal processes and material sciences (Grabovskii et al., 2009).
Enzymatic Detoxification : The stereochemical preference of yeast epoxide hydrolase for certain epimers of 1-oxaspiro[2.5]octanes, a related compound, has been investigated. This research is vital for understanding enzymatic reactions and developing bio-catalysis applications (Weijers et al., 2007).
Reduction in Shrinkage of Thermosets : The compound has been used in the cationic curing of mixtures to reduce shrinkage in thermosets. This application is significant in materials science, particularly in developing more stable and durable polymer materials (González et al., 2006).
Safety And Hazards
Safety data sheets suggest that dust formation should be avoided and that breathing in mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed .
properties
IUPAC Name |
1,6-dioxaspiro[2.5]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-7-4-2-6(1)5-8-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMADJUKSPHZYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171694 | |
Record name | 1,6-Dioxaspiro(2.5)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dioxaspiro[2.5]octane | |
CAS RN |
185-72-8 | |
Record name | 1,6-Dioxaspiro[2.5]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dioxaspiro(2.5)octane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dioxaspiro(2.5)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Dioxaspiro[2.5]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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